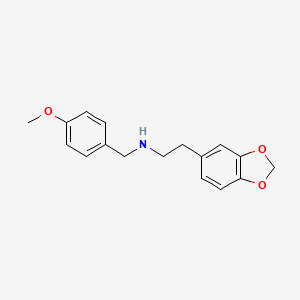![molecular formula C14H21NO2S B5124898 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5124898.png)
4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine, also known as EMT, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is a member of the morpholine family and has a unique chemical structure that makes it an attractive candidate for various research applications. In
作用機序
The mechanism of action of 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to reduce inflammation and oxidative stress in the body. Additionally, this compound has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the advantages of using 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine in lab experiments is its unique chemical structure, which makes it an attractive candidate for various research applications. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high doses, and caution should be exercised when handling this compound.
将来の方向性
There are many potential future directions for research on 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine. One area of research is the development of this compound-based drugs for the treatment of cancer and neurological disorders. Another area of research is the investigation of the mechanism of action of this compound and its interactions with other enzymes and proteins in the body. Additionally, research could be conducted to explore the potential applications of this compound in other areas, such as cardiovascular disease and metabolic disorders.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has anti-cancer properties, anti-inflammatory properties, and may be useful in the treatment of neurological disorders. While this compound has many potential applications, caution should be exercised when handling this compound due to its potential toxicity. Future research on this compound could lead to the development of new drugs for the treatment of various diseases and disorders.
合成法
The synthesis of 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine involves several steps. The first step is the preparation of 4-ethyl-5-methyl-3-thiophenecarboxylic acid, which is then converted to its acid chloride derivative. The acid chloride is then reacted with 2,6-dimethylmorpholine in the presence of a base to yield this compound. The purity of this compound can be improved by recrystallization or column chromatography.
科学的研究の応用
4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
特性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-ethyl-5-methylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-5-12-11(4)18-8-13(12)14(16)15-6-9(2)17-10(3)7-15/h8-10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZJWTNFICCYFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CC(OC(C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[4-(3-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5124827.png)

![1-(2-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5124837.png)

![4-(4-fluorobenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]piperidine trifluoroacetate](/img/structure/B5124861.png)
![benzyl 3-{[(3-methylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5124872.png)

![benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B5124883.png)
![2,4-dichloro-6-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B5124889.png)
![isopropyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5124906.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5124907.png)
![3,3'-methylenebis{6-[(4-biphenylylcarbonyl)amino]benzoic acid}](/img/structure/B5124917.png)
![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B5124918.png)